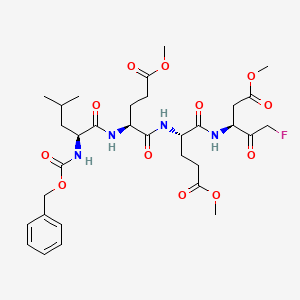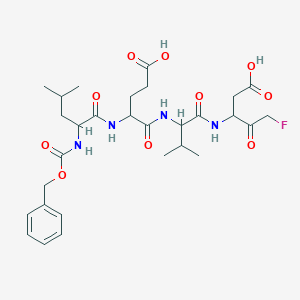
X antigen family member 1 (21-29)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
X antigen family member 1
Scientific Research Applications
Novel Tumor Antigens and Vaccine Targets
The discovery of new members of the GAGE/PAGE family, termed XAGEs, has expanded our understanding of differentiation antigens expressed by cancers. XAGE-1 and XAGE-2, in particular, have been identified in various cancers, including Ewing's sarcoma, rhabdomyosarcoma, breast cancer, and germ cell tumors. Their expression in these cancers suggests potential as targets for vaccine-based therapies, highlighting the role of X antigen family members in immunotherapy research and their contribution to the development of new cancer treatment strategies (Brinkmann et al., 1999).
Expression in Melanoma and Ovarian Cancers
The SPAN-X family, related to cancer-testis antigens, exhibits expression in melanoma and ovarian cell lines, providing a promising target for tumor immunotherapy. Their restricted expression during spermiogenesis and aberrant activation in various malignancies, including melanomas, underscores the significance of X antigen family members in cancer research, offering insights into their roles as immunotherapeutic targets (Westbrook et al., 2004).
Role in Breast Carcinomas
Research into the expression of cancer/testis-X antigens in breast cancers has revealed a higher expression in ER-negative carcinomas. This differential expression pattern, especially of the MAGEA family and NY-ESO-1/CTAG1B, provides a foundation for targeted immunotherapies and enhances our understanding of the molecular characteristics of breast cancer subtypes (Grigoriadis et al., 2009).
Immunogenic Cancer-testis Antigens
Cancer-testis (CT) antigens, including X antigen family members, exhibit restricted expression in testicular germ cells and various human cancers, making them ideal targets for cancer vaccines. Ongoing clinical trials based on CT antigens like MAGE-A3 and NY-ESO-1 reflect the potential of X antigen family members in advancing cancer immunotherapy (Caballero & Chen, 2009).
properties
sequence |
RQKKIRIQL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
X antigen family member 1 (21-29) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





